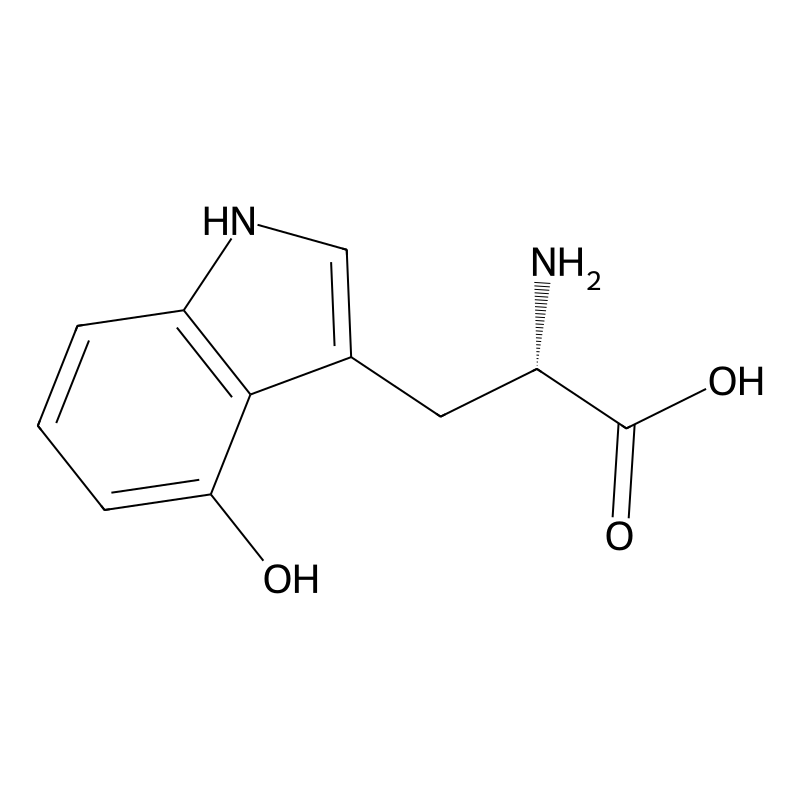

4-Hydroxytryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

biosynthesis of 4-Hydroxytryptophan in nature

Chemical Profile of 4-Hydroxytryptophan

The table below summarizes the basic chemical data for this compound:

| Property | Description |

|---|---|

| IUPAC Name | 2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1] |

| CAS Registry Number | 16533-77-0 [1] |

| Molecular Formula | C11H12N2O3 [1] |

| Molecular Weight | 220.22 g/mol [1] |

| Other Designations | (±)-4-Hydroxytryptophan [1] |

Biosynthetic Pathways: Current Knowledge and a Proposed Model

A direct, detailed natural biosynthesis pathway for this compound was not found in the search results. However, a highly relevant 2023 study published in Nature Chemical Biology provides a crucial piece of the puzzle.

The research describes a family of heme-dependent enzymes in bacteria that can catalyze the regioselective hydroxylation of tryptophan [2]. Notably, the study indicates that through genome mining, the researchers identified enzyme family members capable of hydroxylating the tryptophan indole ring at alternative positions [2]. This strongly suggests that this compound could be produced by a specific, yet-to-be-fully-characterized member of this enzyme family.

Based on this finding, the following diagram illustrates the proposed general biosynthetic logic for the formation of different hydroxytryptophan isomers in bacteria, a process that is mechanistically distinct from the non-heme iron-dependent enzymes found in animals [2].

Proposed biosynthetic logic for bacterial hydroxytryptophan isomers, based on a family of heme-dependent enzymes [2].

Research and Production Outlook

The limited information available indicates that this compound is a specialized, non-proteinogenic amino acid whose natural production is not yet fully understood. Current research and commercial focus appears to be predominantly on its isomer, 5-Hydroxytryptophan (5-HTP), due to its well-established physiological roles [3] [4] [5].

- Commercial Availability: this compound is available from chemical suppliers as a fine chemical for research purposes, typically with a purity of 95% or higher [1].

- Contrast with 5-HTP: The production challenges for 4-HTP are different from those of 5-HTP. For 5-HTP, significant advances have been made in microbial synthesis using engineered bacteria like E. coli, which offers a more sustainable and scalable alternative to natural extraction from the African plant Griffonia simplicifolia or complex chemical synthesis [4] [6]. These microbial systems often involve engineering tryptophan hydroxylases or modifying related hydroxylases for tryptophan substrate specificity [6]. A similar approach could potentially be applied to produce 4-HTP once the specific hydroxylase is identified and optimized.

How to Proceed with Further Research

To build a comprehensive technical guide, you may need to delve deeper into the scientific literature. Here are specific suggestions:

- Focus on the Enzyme Family: The most promising lead is the family of bacterial heme-dependent tryptophan hydroxylases. A thorough search for research papers that cite the 2023 Nature Chemical Biology article [2] may reveal follow-up studies that have identified the specific enzyme responsible for 4-hydroxylation.

- Explore Patent Literature: Investigate specialized biotechnology and chemical patent databases. Patents sometimes disclose novel enzymes and microbial production methods long before they are detailed in academic journals.

- Technical Specificity: When searching, use precise terms like "tryptophan 4-hydroxylase," "4-hydroxy-L-tryptophan biosynthesis," and "regioselective indole hydroxylation" to filter out the abundant information on 5-HTP.

References

- 1. -hydroxy-DL-tryptophan CAS#: 16533-77-0 [chemicalbook.com]

- 2. by... | Hydroxytryptophan Chemical Biology biosynthesis Nature [nature.com]

- 3. 5- Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis... [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in the Microbial Synthesis of 5- Hydroxytryptophan [frontiersin.org]

- 5. 5- hydroxytryptophan Uses, Side Effects & Warnings [drugs.com]

- 6. Synthetic pathways and processes for effective production of... [jbioleng.biomedcentral.com]

4-Hydroxytryptophan enzymatic hydroxylation of tryptophan

The Catalytic Mechanism of Tryptophan Hydroxylase

Tryptophan hydroxylase (TPH), together with tyrosine hydroxylase and phenylalanine hydroxylase, belongs to the family of aromatic amino acid hydroxylases. These are non-heme iron-dependent monooxygenases [1].

- Reaction Catalyzed: TPH catalyzes the insertion of one atom of molecular oxygen into the aromatic ring of its substrate, L-tryptophan. This is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and melatonin [1] [2]. The overall reaction is: L-tryptophan + tetrahydrobiopterin (BH₄) + O₂ → 5-HTP + dihydrobiopterin (BH₂) + H₂O [2]

- Cofactors: The reaction requires iron (Fe²⁺) and the cofactor tetrahydrobiopterin (BH₄), which acts as a two-electron donor to reduce the second oxygen atom to water [1] [2].

- Catalytic Cycle: The reaction occurs as two sequential half-reactions [1]:

- Oxygen Activation: A reactive FeIV=O (ferryl oxo) intermediate is formed through a reaction between the active site iron, oxygen, and the tetrahydropterin. Evidence suggests this may involve an FeII-peroxypterin intermediate [1].

- Aromatic Hydroxylation: The FeIV=O intermediate hydroxylates the amino acid substrate via an electrophilic aromatic substitution mechanism at the 5-position of the indole ring [1].

Enzyme Structure and Isoforms

TPH functions as a homotetramer. Each monomer consists of three domains: an N-terminal regulatory domain, a highly conserved catalytic core domain, and a small C-terminal tetramerization domain [1].

In humans and other mammals, two distinct genes encode for two homologous TPH isoforms [3] [2]:

| Feature | TPH1 | TPH2 |

|---|---|---|

| Primary Site of Expression | Peripheral tissues (e.g., gut, pineal gland) [3] [2] | Central nervous system, specifically in serotonergic neurons [3] [2] |

| Gene Location | Chromosome 11p15.3-p14 [3] | Chromosome 12q15 [3] |

| Sequence Identity | ~71% identity with TPH2 [2] | ~71% identity with TPH1 [2] |

| Role in Synthesis | Produces peripheral serotonin; precursor for melatonin in pineal gland [3] | Produces serotonin in the brain; primary regulator of neuronal serotonergic activity [3] [4] |

The active site of TPH is highly conserved and includes two histidines and a glutamate as ligands to the iron, which must be in the FeII state for activity [1]. Key residues for substrate binding include an arginine and an aspartate that interact with the amino acid's carboxylate group, while the side chain sits in a hydrophobic pocket [1].

TPH Activity Assay and Experimental Considerations

While a full step-by-step protocol is not available, the search results outline key components and methodological considerations for studying TPH activity.

Essential Reaction Components A functional in vitro assay for TPH requires the following components [1]:

- Enzyme Source: Purified TPH isoform (e.g., recombinant catalytic domain).

- Substrate: L-Tryptophan.

- Cofactor: Tetrahydrobiopterin (BH₄).

- Cofactor Regeneration System: Often includes catalase and a reducing agent like DTT.

- Metal: Ferrous iron (Fe²⁺).

- Buffer: Suitable for maintaining pH and enzyme activity.

Key Methodological Notes

- Coupled Decarboxylation Assay: One established method for detecting 5-HTP production uses a coupled enzyme assay with aromatic L-amino acid decarboxylase (AADC). In this system, AADC converts the synthesized 5-HTP into serotonin, which can be quantified fluorometrically or by HPLC [5].

- Expression Challenges: Full-length human TPH1 can be difficult to express in E. coli. Many mechanistic studies use the isolated catalytic domain, which is fully active [1].

- Protein Engineering for Microbial Production: To enable microbial production of 5-HTP, researchers have engineered bacterial aromatic amino acid hydroxylases. For example, engineering a phenylalanine hydroxylase from Cupriavidus taiwanensis to change its substrate preference to tryptophan has been successful. Saturation mutagenesis of residues in the substrate-binding pocket (e.g., Phe197 and Glu219) can be used to improve activity and specificity for tryptophan [5].

A Workflow for Microbial 5-HTP Production

The diagram below illustrates a two-stage fermentation process for producing 5-HTP and serotonin from glucose in engineered E. coli, as demonstrated in recent biotechnological research [5].

This process separates 5-HTP production from its conversion to serotonin to prevent the undesired direct decarboxylation of tryptophan to tryptamine, which would deplete the precursor pool [5].

Important Pathways and Inhibitors

- The Kynurenine Pathway: This is the major catabolic route for tryptophan, shunting it away from serotonin synthesis. The first enzymes in this pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are upregulated in various cancers and can be induced by pro-inflammatory cytokines and glucocorticoids, respectively [6] [4]. This is a critical point of regulation and potential therapeutic intervention.

- Known TPH Inhibitors:

References

- 1. of Mechanisms and Tyrosine Hydroxylase - PMC Tryptophan [pmc.ncbi.nlm.nih.gov]

- 2. hydroxylase - Wikipedia Tryptophan [en.wikipedia.org]

- 3. sciencedirect.com/topics/neuroscience/ tryptophan -hydroxylase [sciencedirect.com]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic... [frontiersin.org]

- 5. Synthetic pathways and processes for effective production of... [jbioleng.biomedcentral.com]

- 6. Molecular mechanisms and therapeutic significance of Tryptophan ... [molecular-cancer.biomedcentral.com]

4-Hydroxytryptophan metabolic pathways and intermediates

The Established Tryptophan Metabolic Pathways

While specific data on 4-Hydroxytryptophan is sparse, tryptophan metabolism in humans primarily proceeds through three well-characterized pathways [1] [2] [3]. The table below summarizes these core pathways.

| Pathway Name | Key Initial Enzyme | Major Initial Metabolite | Primary Site / Role |

|---|---|---|---|

| Kynurenine Pathway (KP) | IDO (Indoleamine 2,3-dioxygenase), TDO (Tryptophan 2,3-dioxygenase) [1] | Kynurenine (Kyn) [1] | Main catabolic route (~95% of Trp); immune regulation, NAD+ production [1] [3] |

| Serotonin Pathway (SP) | TPH (Tryptophan Hydroxylase) [1] | 5-Hydroxytryptophan (5-HTP) [1] | Neurotransmitter (Serotonin) synthesis; regulates mood, gut motility [1] |

| Indole Pathway (IP) | Gut Microbiota Enzymes [1] | Indole and derivatives (e.g., IPA, IAAld) [1] | Gut microbiota; barrier integrity, immune signaling via AHR [1] |

The following diagram illustrates the relationships and intermediates within these primary tryptophan metabolism pathways.

Overview of major tryptophan metabolic pathways. 5-HTP is a key intermediate in the Serotonin Pathway.

Research Context and Experimental Approaches

The lack of direct data on this compound suggests it is not a major endogenous metabolite in human systems. Most research focuses on its isomer, 5-Hydroxytryptophan (5-HTP), which is the direct precursor to the neurotransmitter serotonin [1] [4].

For researchers interested in studying similar compounds, one experimental approach is metabolic pathway engineering in microbial systems. One study successfully engineered E. coli to produce 5-HTP by [4]:

- Reconstituting the Serotonin Pathway: Introducing and expressing the human tryptophan hydroxylase (TPH1) gene.

- Cofactor Engineering: Installing the complete human tetrahydrobiopterin (BH4) biosynthesis and regeneration pathway, as BH4 is an essential cofactor for TPH enzyme activity.

- Modular Optimization: Dividing the pathway into functional modules (L-tryptophan, hydroxylation, BH4) and optimizing them separately. This included using a more stable mutant form of TPH1 and regulating promoter strength to achieve high-level production.

Interpretation and Forward Path

Based on the available information, here is an interpretation for a research and development audience:

- Status of this compound: The compound is a known chemical entity [5] [6], but its apparent absence from major metabolic pathway maps indicates it is likely a minor metabolite or an intermediate with a specialized, non-central role in human physiology.

- Contrast with 5-HTP: The extensive research on 5-HTP highlights that hydroxylation of the tryptophan indole ring is a critical biochemical step, but it is highly specific to the 5-position for neurotransmitter synthesis.

To advance your research on this compound, I suggest:

- Consulting Specialized Databases: Search for "this compound" in metabolic pathway databases like KEGG, MetaCyc, or Reactome.

- Broadening Literature Search: Use academic search engines with queries like "this compound metabolism in vivo" or "enzymatic synthesis of this compound" to find niche studies.

References

- 1. Molecular mechanisms and therapeutic significance of Tryptophan... [molecular-cancer.biomedcentral.com]

- 2. Frontiers | Tryptophan metabolism : Mechanism-oriented therapy for... [frontiersin.org]

- 3. Tryptophan Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 4. engineering for high-level production of... Metabolic pathway [pubmed.ncbi.nlm.nih.gov]

- 5. - 4 | C11H12N2O3 Hydroxytryptophan [chemspider.com]

- 6. - 4 (CHEBI:70772) hydroxytryptophan [ebi.ac.uk]

4-Hydroxytryptophan role in violacein biosynthesis

The Established Violacein Biosynthesis Pathway

The biosynthetic pathway for violacein is well-characterized and involves five enzymes (VioA, VioB, VioE, VioD, and VioC) encoded by the vioABCDE operon [1]. The process converts two molecules of L-tryptophan into the final violacein structure, which incorporates three oxygen atoms, all derived from molecular oxygen (O₂) [2] [1].

The table below summarizes the function of each enzyme in the pathway:

| Enzyme | Function in Violacein Biosynthesis |

|---|---|

| VioA | A flavin-dependent L-tryptophan oxidase. Converts L-tryptophan to an indole-3-pyruvic acid (IPA) imine [1]. |

| VioB | A heme-containing enzyme with catalase activity. Dimerizes two IPA imine molecules to form an unstable imine dimer [1]. |

| VioE | A key "central" enzyme that acts as a catalytic chaperone. Mediates an intramolecular 1,2-shift of an indole ring on the imine dimer to form protodeoxyviolaceinic acid (PDVA) [2] [1]. |

| VioD | An NADP-dependent oxygenase. Hydroxylates the C5 position of one indole ring in PDVA to form protoviolaceinic acid (PVA) [1]. |

| VioC | An NADP-dependent oxygenase. Hydroxylates the C2 position of the other indole ring in PVA to form violaceinic acid (VA), which spontaneously oxidizes and decarboxylates into violacein [1]. |

This pathway visualizes the sequential steps from L-tryptophan to violacein:

Violacein biosynthesis involves five enzymatic steps from L-tryptophan.

Experimental Approaches for Pathway Elucidation

Researchers have used several key methodologies to establish this pathway, which can serve as a protocol for related investigations.

In Vitro Reconstitution of the Biosynthetic Pathway

A foundational experiment involves expressing and purifying the individual Vio enzymes to reconstruct the entire pathway in a test tube.

- Methodology: The

vioA,vioB,vioE,vioD, andvioCgenes are cloned and expressed in a heterologous host like E. coli. The enzymes are then purified via affinity chromatography. The violacein pathway is reconstituted by incubating L-tryptophan with the purified enzymes (VioA, VioB, VioE, VioD, and VioC) sequentially or simultaneously in an appropriate reaction buffer. The intermediates and final product can be identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) [2]. This approach was key in identifying intermediates like protoviolaceinic acid.

Stable Isotope Labeling and Feeding Studies

This technique is critical for tracing the origin of atoms in the final molecule and confirming the function of enzymes.

- Methodology: L-tryptophan molecules labeled with stable isotopes (e.g.,

^{13}C,^{15}N,^{2}H) at specific atomic positions are fed to violacein-producing bacteria (e.g., Chromobacterium violaceum) or to engineered systems containing the violacein operon. The resulting violacein is purified and analyzed using NMR spectroscopy to determine which labeled atoms are incorporated and where they appear in the violacein structure [2]. These studies confirmed that the nitrogen in the pyrrolidone ring comes from the α-amino group of tryptophan and that all oxygen atoms are incorporated from O₂.

Genetic Manipulation and Gene Deletion Studies

Creating mutants lacking specific vio genes is a powerful way to isolate and identify pathway intermediates.

- Methodology: Specific genes within the

vioABCDEoperon are knocked out in a production host. The resulting mutant strains are then fermented, and the compounds they accumulate are analyzed.- Example: A

ΔvioDmutant cannot perform the C5-hydroxylation step. Consequently, such a strain accumulates deoxyviolacein instead of violacein, confirming VioD's role and the non-involvement of a pre-hydroxylated tryptophan like 4- or 5-HTP earlier in the pathway [1].

- Example: A

A Note on 5-Hydroxytryptophan (5-HTP)

While 4-Hydroxytryptophan is not involved in violacein biosynthesis, another derivative, 5-Hydroxytryptophan (5-HTP), is a crucial precursor in a related but distinct metabolic pathway in humans and other organisms for the synthesis of serotonin and melatonin [3] [4].

The table below contrasts the pathways for violacein and 5-HTP, which are often researched in parallel due to their shared origin in L-tryptophan metabolism.

| Feature | Violacein Biosynthesis | 5-HTP Biosynthesis |

|---|---|---|

| Primary Organisms | Bacteria (e.g., Chromobacterium violaceum) | Animals, Plants, and via Metabolic Engineering [3] [4] |

| Key Hydroxylating Enzyme(s) | VioD (hydroxylates an intermediate, not free tryptophan) | Tryptophan Hydroxylase (TPH) [4] |

| Hydroxylation Position | C5 of the indole ring in the intermediate PDVA | C5 of the free L-tryptophan molecule [3] |

| Main Co-factor | VioD and VioC use NADP and FAD [1] | Tetrahydrobiopterin (BH4) or Tetrahydromonapterin (MH4) [5] [4] |

| Primary Function | Secondary metabolite with antimicrobial, anticancer properties [6] [7] | Precursor to the neurotransmitter serotonin [4] |

References

- 1. Recent Advances in Synthetic, Industrial and Biological Applications of... [pmc.ncbi.nlm.nih.gov]

- 2. and related tryptophan metabolites produced by... Violacein [link.springer.com]

- 3. Frontiers | Expanding the application of tryptophan: Industrial... [frontiersin.org]

- 4. Frontiers | Advances in the Microbial Synthesis of 5- Hydroxytryptophan [frontiersin.org]

- 5. Metabolic pathway engineering for high-level production of... [pubmed.ncbi.nlm.nih.gov]

- 6. : Properties and Production of a Versatile Bacterial Pigment... Violacein [pmc.ncbi.nlm.nih.gov]

- 7. Biotechnological Activities and Applications of Bacterial Pigments... [jbioleng.biomedcentral.com]

difference between 4-Hydroxytryptophan and 5-Hydroxytryptophan

Biosynthesis and Metabolic Pathway of 5-HTP

The significance of 5-HTP stems from its central role in a critical biochemical pathway. The following diagram illustrates the biosynthesis and metabolic fate of 5-HTP, which is the rate-limiting step in serotonin production [1] [2].

Analytical Methods for 5-HTP Characterization

Robust analytical techniques are essential for the identification and quantification of 5-HTP in research and quality control. The methodologies below are standard for 5-HTP analysis [1].

| Method Category | Specific Technique | Application Context |

|---|---|---|

| Separation Methods | High-Performance Liquid Chromatography (HPLC) with reverse-phase C-18 columns [1] | Primary method for analysis in plant extracts, rat serum, and human plasma [1]. |

| Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography [1] | Used for determining 5-HTP in dietary supplements and platelet-rich plasma [1]. | |

| Gas Chromatography–Mass Spectrometry (GC-MS) [1] | Requires derivatization; used for identification and quantification [1]. | |

| Detection Methods | Diode Array Detection (DAD) [1] | Common detection for HPLC, often at 230/270 nm [1]. |

| Fluorescence Detection (FD) [1] | Offers high sensitivity for 5-HTP [1]. | |

| Mass Spectrometry (MS) [1] | Provides high specificity and sensitivity; often coupled with HPLC or GC [1]. | |

| Alternative Techniques | Nuclear Magnetic Resonance (NMR) [1] | Used for structural identification and quantification [1]. |

| Electrochemical Sensors [1] | Emerging for 5-HTP detection, offering high sensitivity and miniaturization [1]. |

Microbial Synthesis Protocols for 5-HTP

To overcome the limitations of plant extraction, significant advances have been made in the microbial production of 5-HTP. The following workflow details a two-stage fermentation process in E. coli that achieved high-yield production [3].

Key Experimental Details [3]:

- Host Organism: Escherichia coli

- Key Enzymes:

- Stage 1: Engineered phenylalanine hydroxylase from Cupriavidus taiwanensis (CtAAAH), mutated to accept tryptophan as a substrate.

- Stage 2: Tryptophan decarboxylase (TDC) from Catharanthus roseus.

- Cofactor Regeneration: An artificial pterin (BH4) regeneration system was incorporated into the host strain to support the hydroxylase enzyme activity.

- Rationale for Two-Stage Process: Separating 5-HTP production from its conversion to serotonin prevents the depletion of the 5-HTP precursor by the decarboxylase enzyme in a single strain, thereby maximizing yield.

Pharmacological and Clinical Data on 5-HTP

The therapeutic interest in 5-HTP is driven by its ability to increase serotonin levels in the central nervous system. The table below summarizes clinical findings and safety data.

| Aspect | Details for 5-Hydroxytryptophan (5-HTP) |

|---|---|

| Mechanism of Action | Precursor to serotonin (5-HT); readily crosses the blood-brain barrier to increase central nervous system synthesis of serotonin [4] [5]. |

| Reported Efficacy | Depression: Shown effective in multiple trials, with one study of 511 patients reporting improvement in 56% of cases [4]. Fibromyalgia: 100 mg three times daily significantly improved pain, sleep, and anxiety in double-blind studies [4] [6]. Migraine: 200-600 mg daily reduced frequency and severity in adults [6]. Obesity: 600-900 mg daily promoted weight loss by reducing appetite and carbohydrate intake [6]. | | Common Dosage | 150-800 mg daily, often divided into 2-3 doses. Typical range is 300-500 mg daily [5] [6]. | | Adverse Effects | Generally well-tolerated. Most common: nausea, heartburn, stomach discomfort, drowsiness [7] [5]. | | Serious Risks | Serotonin Syndrome: A potentially life-threatening condition if taken with other serotonergic drugs (e.g., SSRIs, SNRIs, tricyclic antidepressants) [7]. | | Toxic Impurities | Historical association with Eosinophilia-Myalgia Syndrome (EMS) due to contaminants in early preparations; current manufacturing standards aim to mitigate this risk [1]. |

Based on the available information, I am unable to provide a direct technical comparison with 4-HTP. The current scientific landscape suggests that 4-HTP is not a focus of research, likely because it is not a known metabolic intermediate in human serotonin synthesis.

References

- 1. - 5 ( Hydroxytryptophan -HTP): Natural Occurrence, Analysis... 5 [pmc.ncbi.nlm.nih.gov]

- 2. - 5 - Wikipedia Hydroxytryptophan [en.wikipedia.org]

- 3. and processes for effective production of... Synthetic pathways [jbioleng.biomedcentral.com]

- 4. (PDF) 5 - Hydroxytryptophan :A Clinically-Effective Serotonin Precursor [academia.edu]

- 5. -HTP Benefits, Dosage and Side Effects - Dr. Axe [draxe.com]

- 6. -HTP – Health Information Library | PeaceHealth [peacehealth.org]

- 7. - 5 , Side Effects & Warnings hydroxytryptophan Uses [drugs.com]

natural sources of 4-Hydroxytryptophan in plants and fungi

The Role of 4-Hydroxytryptophan in Fungal Biosynthesis

Scientific studies confirm that this compound is a key intermediate in the biosynthetic pathway of psilocybin, the primary psychoactive compound in "magic mushrooms" [1]. The pathway in fungi like Psilocybe cubensis proceeds as follows:

Fungal biosynthetic pathway of psilocybin, where this compound is a transient intermediate [1].

It is important to distinguish this from 5-Hydroxytryptophan (5-HTP), a different isomer with its own established natural sources and biological functions. 5-HTP is commercially extracted from the seeds of the African plant Griffonia simplicifolia [2] [3] [4].

Research Techniques for Pathway Investigation

For researchers aiming to identify or confirm natural producers of 4-HTP, the following methodologies from recent studies on alkaloid biosynthesis are highly relevant:

- Pathway Reconstitution in Microbial Hosts: A prominent approach involves the heterologous expression of biosynthetic gene clusters in model systems like Escherichia coli or Saccharomyces cerevisiae. This was key to elucidating the psilocybin pathway [1]. Genes such as

psiD(decarboxylase) andpsiH(P450 hydroxylase) can be expressed in these hosts to confirm their function and resultant production of 4-HTP. - Enzyme Functional Characterization: In vitro assays are critical for verifying the activity of individual enzymes. This typically involves:

- Heterologous expression and purification of the candidate enzyme (e.g., a putative hydroxylase).

- Incubation of the purified enzyme with its proposed substrate (e.g., L-Tryptophan or Tryptamine) and necessary cofactors.

- Analysis of the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify 4-HTP [1] [5].

- Genome Mining for Novel Enzymes: As reported, new classes of tryptophan hydroxylases have been discovered in bacteria through genome mining [5]. This strategy can be applied to the genomes of diverse fungi and plants to identify genes encoding enzymes that may catalyze the C-4 hydroxylation of tryptophan.

Experimental Protocol: Functional Characterization of a Tryptophan Hydroxylase

The table below outlines a generalized protocol for characterizing a putative tryptophan hydroxylase enzyme, based on methodologies from the search results.

| Protocol Step | Description | Key Parameters & Considerations |

|---|---|---|

| 1. Gene Cloning & Expression | Clone the codon-optimized gene for the hydroxylase into an appropriate expression vector and introduce it into a microbial host (e.g., E. coli BL21(DE3)). | Use inducible promoters (e.g., T7, trc). For membrane-bound P450 enzymes (like PsiH), co-express a compatible cytochrome P450 reductase (CPR) for electron supply [1]. |

| 2. Protein Purification | Induce expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag). | Low-temperature expression and modification of N-terminal hydrophobic domains can improve the solubility and activity of eukaryotic P450s in E. coli [1]. |

| 3. In Vitro Enzyme Assay | Set up a reaction mixture containing the purified enzyme, substrate (L-Tryptophan), cofactors (e.g., NADPH), and buffer. | For heme-dependent hydroxylases, molecular oxygen (O₂) is a required substrate. Fe²⁺ may be a necessary cofactor [5] [3]. |

| 4. Product Analysis | Quench the reaction and analyze the mixture using HPLC or LC-MS. | Compare the retention time and mass spectrum of the reaction product against an authentic 4-HTP standard to confirm its identity [4]. |

Research Directions and Alternatives

The current scientific literature does not point to an organism that naturally accumulates 4-HTP. Therefore, research efforts could focus on:

- Screening Fungi: Systematically screening diverse fungal species, particularly within the genera known to produce psilocybin or other tryptamine-derived alkaloids, for the presence of 4-HTP.

- Engineered Biosynthesis: The most viable current method for obtaining 4-HTP is through engineered microbial biosynthesis, as demonstrated in E. coli and yeast for psilocybin pathway intermediates [1]. Optimizing these systems for 4-HTP accumulation, rather than its conversion to final products, is a promising route.

References

- 1. De Novo Biosynthesis of Antidepressant Psilocybin in Escherichia coli... [pmc.ncbi.nlm.nih.gov]

- 2. 5- hydroxytryptophan Uses, Side Effects & Warnings [drugs.com]

- 3. Frontiers | Advances in the Microbial Synthesis of 5- Hydroxytryptophan [frontiersin.org]

- 4. Synthetic pathways and processes for effective production of... [jbioleng.biomedcentral.com]

- 5. by... | Nature Chemical Biology Hydroxytryptophan biosynthesis [nature.com]

Comprehensive Analysis of 4-Hydroxytryptophan Using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Application Notes and Protocols

Introduction to 4-Hydroxytryptophan

This compound (4-HTP) is a tryptophan metabolite with significant importance in biomedical research and pharmaceutical development. This compound serves as a key intermediate in several biochemical pathways, particularly in serotonin synthesis, making it relevant to neurological and metabolic studies. The chemical structure of this compound consists of an indole ring with a hydroxyl group at the 4-position and an alanine side chain, yielding the molecular formula C₁₁H₁₂N₂O₃ with an average mass of 220.228 Da and a monoisotopic mass of 220.084792 Da [1] [2]. The analysis of this compound presents challenges due to its polar nature, low concentration in biological matrices, and the presence of isobaric interferences in complex samples. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful analytical technique for detecting and quantifying this compound with the necessary sensitivity, specificity, and precision.

The application of LC-HRMS for this compound analysis spans multiple fields including neurochemical research, drug metabolism studies, and clinical diagnostics. This protocol details optimized methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis procedures specifically validated for this compound. The protocols described herein incorporate established LC-HRMS approaches that have been successfully applied to similar compounds in biological matrices [3] [4]. These methods enable researchers to accurately quantify this compound in various sample types, supporting research into its biological significance and potential therapeutic applications.

Chemical Properties and Structural Characteristics

This compound possesses distinct chemical properties that influence its analytical behavior. The compound features three functional groups: an indole ring system, a phenolic hydroxyl group at the 4-position, and an α-amino acid moiety. This combination results in amphoteric properties with both acidic and basic characteristics. The phenolic hydroxyl group (pKa ~10) and carboxylic acid group (pKa ~2.2) contribute acidity, while the amino group (pKa ~9.2) provides basicity. These ionization properties significantly impact chromatographic behavior and mass spectrometric detection, necessitating careful optimization of mobile phase pH and mass spectrometry ionization parameters [1] [2].

The structural characteristics of this compound support its identification through mass spectrometric fragmentation patterns. Under collision-induced dissociation (CID), the molecule typically fragments at several predictable sites: cleavage of the Cβ-Cγ bond of the alanine side chain, loss of the carboxyl group, and fragmentation of the indole ring system. The hydroxyl group at the 4-position influences the fragmentation pathway, producing characteristic ions that aid in structural confirmation. These fragmentation patterns provide diagnostic ions that distinguish this compound from related metabolites such as 5-hydroxytryptophan and 6-hydroxytryptophan [4].

Table 1: Molecular Characteristics of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] [2] |

| Average Mass | 220.228 Da | [1] [2] |

| Monoisotopic Mass | 220.084792 Da | [1] [2] |

| Molecular Structure | [2] | |

| SMILES | NC(Cc1cnc2cccc(O)c12)C(=O)O | [2] |

| InChI Key | QSHLMQDRPXXYEE-UHFFFAOYSA-N | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

The physicochemical properties of this compound influence its extraction efficiency, chromatographic retention, and ionization efficiency. The compound exhibits moderate hydrophilicity with a calculated logP value of approximately -1.5, making it suitable for reversed-phase chromatography with polar-compatible stationary phases or hydrophilic interaction liquid chromatography (HILIC). In mass spectrometry, this compound ionizes efficiently in both positive and negative electrospray ionization modes, though superior sensitivity is typically achieved in positive ion mode due to the basic amino group [4]. Understanding these properties is essential for developing robust analytical methods, as they directly impact sample preparation strategies, chromatographic conditions, and mass spectrometric parameters.

LC-HRMS Methodology and Instrumentation

Liquid Chromatography Configuration

Chromatographic separation of this compound requires careful selection of stationary phases and mobile phase compositions to achieve optimal retention, peak shape, and resolution from matrix interferences. Two complementary chromatographic approaches are recommended: reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC). For reversed-phase separation, a C18-AR column (150×4.6 mm, 5 μm) provides excellent retention and separation of this compound from biological matrix components. The mobile phase typically consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 35% B over 15 minutes at a flow rate of 0.4 mL/min [4].

For HILIC separation, which offers alternative selectivity and enhanced retention of polar compounds, a ZIC-pHILIC column (150×4.6 mm, 5 μm) is recommended. The mobile phase consists of 20 mM ammonium carbonate buffer (pH 9.2) as aqueous component and acetonitrile as organic component. A typical gradient starts from 80% acetonitrile to 50% over 10 minutes, maintaining the column temperature at 30°C. The HILIC approach provides excellent retention for this compound, which may be poorly retained in reversed-phase systems, and enhances sensitivity in mass spectrometric detection through improved desolvation and ionization efficiency [4].

High Resolution Mass Spectrometry Parameters

Mass spectrometric detection of this compound utilizes high-resolution instruments such as Orbitrap or Q-TOF mass analyzers, which provide the mass accuracy and resolution necessary to distinguish this compound from isobaric compounds in complex matrices. The recommended mass resolution is greater than 30,000 FWHM to ensure accurate identification. Detection typically employs electrospray ionization in positive ion mode with the following optimized parameters: spray voltage of 3.5 kV, capillary temperature of 320°C, sheath gas flow rate of 35 arbitrary units, and auxiliary gas flow rate of 10 arbitrary units [3] [4].

Data acquisition should include full-scan MS at high resolution complemented by data-dependent MS/MS for fragmentation confirmation. The full-scan mass range should cover m/z 50-500 with the [M+H]+ ion of this compound at m/z 221.0921 as one of the monitored ions. For targeted analysis, parallel reaction monitoring can be implemented with an isolation window of m/z 1.0 and fragmentation at 35 eV normalized collision energy. Mass calibration should be performed regularly to maintain mass accuracy below 5 ppm, which is essential for confident compound identification [3]. The instrument should be operated with mass accuracy settings of <±1 ppm and retention time repeatability of <±1% to ensure data reliability [4].

Table 2: Optimized LC-HRMS Parameters for this compound Analysis

| Parameter | Reversed-Phase LC | HILIC | Mass Spectrometry |

|---|---|---|---|

| Column | ACE C18-AR (150×4.6 mm, 5 μm) | ZIC-pHILIC (150×4.6 mm, 5 μm) | N/A |

| Mobile Phase A | 0.1% formic acid in water | 20 mM ammonium carbonate, pH 9.2 | N/A |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Acetonitrile | N/A |

| Gradient | 5-35% B in 15 min | 80-50% B in 10 min | N/A |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | N/A |

| Column Temperature | 30°C | 30°C | N/A |

| Ionization Mode | N/A | N/A | ESI Positive |

| Spray Voltage | N/A | N/A | 3.5 kV |

| Capillary Temperature | N/A | N/A | 320°C |

| Sheath Gas Flow | N/A | N/A | 35 arb |

| Auxiliary Gas Flow | N/A | N/A | 10 arb |

| Mass Resolution | N/A | N/A | >30,000 FWHM |

| Mass Accuracy | N/A | N/A | <5 ppm |

Experimental Protocols

Sample Preparation and Extraction

Sample preparation is a critical step in the analysis of this compound from biological matrices. For urine samples, which contain high levels of metabolites with minimal protein content, two preparation methods are recommended based on the chromatographic approach. For HILIC analysis, mix 200 μL of urine with 800 μL of acetonitrile to precipitate proteins and dilute the matrix, followed by centrifugation at 3000 RPM for 5 minutes. Transfer 800 μL of the supernatant to an LC vial for analysis. For reversed-phase analysis, dilute 200 μL of urine with 800 μL of water and centrifuge before analysis [4]. This simple preparation method provides excellent recovery while minimizing matrix effects.

For more complex matrices such as plasma or oral fluid, additional cleanup steps may be necessary. Protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation and supernatant collection effectively removes proteins while maintaining high recovery of this compound. Alternatively, solid-phase extraction using mixed-mode cation exchange cartridges can provide cleaner extracts when analyzing samples with significant matrix complexity. The prepared samples should be stored at 4°C and analyzed within 24 hours to prevent degradation. For long-term storage, maintain samples at -30°C and avoid repeated freeze-thaw cycles [3] [4].

Data Processing and Analysis

Data processing for this compound analysis involves several steps including peak detection, integration, normalization, and compound identification. Use software such as MZMine 2.10 or similar for raw data processing, which includes mass detection, chromatogram building, deconvolution, alignment, and normalization [4]. For peak identification, match both the accurate mass (within 5 ppm error) and retention time against a certified reference standard. The MS/MS spectrum should be compared to a reference spectrum for unambiguous confirmation, with preference for at least three diagnostic fragment ions.

Normalization strategies are particularly important when analyzing biological samples to account for variations in sample concentration and matrix effects. Three normalization approaches are recommended: creatinine normalization (for urine samples), osmolality normalization, and MS Total Useful Signal (MSTUS) normalization. Creatinine normalization is determined using a standard enzymatic assay with detection at 490 nm after reaction with picric acid. Osmolality is measured by freezing-point depression osmometry. MSTUS normalization sums the intensities of all detected ions in the quality control samples [4]. The selection of normalization method should be based on the sample type and experimental design, with some studies benefiting from the application of multiple normalization strategies to verify significant findings.

Experimental Workflow and Analytical Sequence

The comprehensive workflow for this compound analysis involves sequential steps from sample collection to data interpretation. The following Graphviz diagram illustrates the complete experimental process:

Diagram 1: Experimental workflow for comprehensive analysis of this compound using LC-HRMS

The analytical sequence begins with proper sample collection and continues through preparation, separation, detection, and data analysis phases. Each step requires careful execution to ensure data quality and reproducibility. For batch processing, include quality control samples consisting of pooled samples from all groups, extracted blank samples, and calibration standards at the beginning, throughout, and at the end of the sequence to monitor instrument performance and ensure data reliability [4]. The entire workflow should be validated for specificity, sensitivity, linearity, accuracy, and precision before application to experimental samples.

Fragmentation Pathway and Spectral Interpretation

This compound exhibits characteristic fragmentation patterns under collision-induced dissociation that aid in its confirmation. The protonated molecule [M+H]+ at m/z 221.0921 typically fragments through several pathways, producing diagnostic ions that confirm the compound's structure. The primary fragmentation involves cleavage of the Cβ-Cγ bond, resulting in the loss of the carboxyl group and formation of the immonium ion at m/z 174.0773. Further fragmentation includes loss of ammonia from the amino group and cleavage of the indole ring system, producing ions at m/z 160.0655 and m/z 146.0499 respectively [4].

The presence of the hydroxyl group at the 4-position influences the fragmentation pattern, with characteristic ions distinguishing it from other hydroxytryptophan isomers. The following Graphviz diagram illustrates the major fragmentation pathways:

Diagram 2: Major fragmentation pathways of this compound under CID conditions

Spectral interpretation should focus on the relative abundance of these diagnostic ions and their accurate mass measurements. The base peak is typically the fragment at m/z 174.0773, corresponding to the immonium ion after decarboxylation. The ratio of fragment ions should be consistent across samples and compared to a reference standard for positive identification. For confirmation, the measured fragment ions should match within 5 ppm of theoretical mass and exhibit similar relative abundances to the reference standard (within ±20% relative abundance for major fragments) [4]. This fragmentation pattern provides a definitive fingerprint for this compound, distinguishing it from structurally related compounds in complex biological samples.

Applications in Biomedical Research

The analysis of this compound by LC-HRMS enables diverse applications across biomedical research and clinical investigations. In neurological studies, this compound serves as a precursor in serotonin synthesis, making it relevant to research on depression, anxiety, sleep disorders, and neurodegenerative conditions. Accurate quantification of this metabolite in cerebrospinal fluid, plasma, and urine provides insights into serotonin pathway dynamics and potential disruptions in disease states. The high sensitivity of LC-HRMS allows detection of subtle changes in concentration that may reflect alterations in tryptophan metabolism or transport mechanisms [4].

In cancer research, metabolomic approaches including this compound quantification have shown promise for biomarker discovery. Altered tryptophan metabolism is a hallmark of various cancers, with tumor cells often hijacking metabolic pathways to support growth and evade immune surveillance. LC-HRMS-based metabolomic profiling of urine samples has demonstrated excellent capability to discriminate between cancer patients and healthy controls, with high accuracy (R²Y(cum) >0.9) and area under curve values up to 0.896 in receiver operator characteristics tests [4]. These approaches benefit from the robust analytical methods described in this protocol, enabling reliable quantification of this compound alongside other metabolic biomarkers.

Table 3: Applications of this compound LC-HRMS Analysis in Biomedical Research

| Application Area | Biological Matrix | Key Insights | Reference Technique |

|---|---|---|---|

| Neurological Disorders | Plasma, CSF | Serotonin pathway alterations | HILIC-HRMS |

| Cancer Biomarker Discovery | Urine | Tryptophan metabolism dysregulation | RP-HRMS |

| Drug Adherence Monitoring | Oral Fluid | Antihypertensive therapy compliance | LC-HRMS/MS |

| Metabolic Syndrome | Plasma, Urine | Metabolic pathway disruptions | Dual LC-HRMS |

| Pharmaceutical Development | Plasma, Urine | Drug metabolism and pharmacokinetics | Validated LC-HRMS |

Another significant application is in medication adherence monitoring, where LC-HRMS analysis of oral fluid provides a non-invasive method to verify patient compliance with prescribed therapies. This approach has been successfully applied to cardiovascular drugs, demonstrating that oral fluid can serve as a suitable alternative matrix for adherence monitoring of selected drugs [3]. The method described for this compound can be adapted for therapeutic drug monitoring, leveraging the sensitivity and specificity of LC-HRMS to detect target compounds in minimal sample volumes with simple preparation protocols.

Troubleshooting and Method Optimization

Method optimization for this compound analysis may be necessary when applying the protocol to new sample matrices or instrument configurations. Common issues include poor chromatographic peak shape, which can be improved by adjusting mobile phase pH or adding modifiers such as 0.01% acetic acid. For peak tailing, especially with basic compounds like this compound, reduced loading or alternative stationary phases with specialized endcapping may improve performance. If sensitivity is inadequate, consider optimizing the electrospray ionization parameters, focusing on source temperature, gas flows, and ion transfer voltages [3] [4].

Matrix effects represent a significant challenge in bioanalysis and can be identified by comparing the response of standards in neat solution to standards spiked into blank matrix extracts. Significant suppression or enhancement indicates matrix effects that should be addressed through improved sample cleanup, chromatographic separation, or by using isotope-labeled internal standards. When carryover is observed, increase the wash volume and duration in the autosampler method, incorporating strong washes with organic solvent followed by re-equilibration with initial mobile phase conditions. For retention time shifting, ensure consistent mobile phase preparation, stable column temperature, and adequate column re-equilibration between runs [3].

Conclusion

The LC-HRMS methodology presented provides a robust, sensitive, and specific approach for analyzing this compound in various biological matrices. The protocol leverages advanced chromatographic separations combined with high-resolution mass spectrometry to achieve confident identification and accurate quantification of this important metabolite. The detailed experimental procedures, including sample preparation, chromatographic conditions, mass spectrometric parameters, and data processing workflows, offer researchers a comprehensive framework for implementing this analysis in their laboratories.

The applications of this compound analysis span multiple research domains, from neurological studies to cancer biomarker discovery and therapeutic monitoring. The continued refinement of these analytical methods will further enhance our understanding of tryptophan metabolism and its role in health and disease. As LC-HRMS technology advances, with improvements in sensitivity, resolution, and throughput, the methodologies described here will provide a foundation for increasingly sophisticated analyses of this compound and related metabolites in complex biological systems.

References

Comprehensive Synthesis and Characterization of 4-Hydroxytryptophan: Application Notes and Protocols for Researchers

Introduction

4-Hydroxytryptophan (4-HTP) represents a structurally unique hydroxytryptophan isomer with distinctive pharmacological properties compared to its more extensively studied counterpart 5-hydroxytryptophan (5-HTP). While 5-HTP has been widely investigated as a serotonin precursor and antidepressant, 4-HTP remains relatively underexplored despite early research indicating its significant biological activity. The scientific interest in 4-HTP stems from its potential as a chemical precursor for novel therapeutic agents and its utility as a molecular tool for studying serotoninergic systems. Historical research from the 1960s indicated that 4-HTP and its derivative 4-hydroxytryptamine possess pharmacological effects similar to their 5-hydroxy counterparts, though generally "less intense but more durable" [1]. This prolonged activity profile suggests potentially favorable pharmacokinetic properties that merit contemporary investigation.

The structural uniqueness of 4-HTP lies in the positioning of the hydroxyl group at the 4-position of the indole ring, creating distinct electronic properties and hydrogen bonding capabilities compared to other tryptophan hydroxylation patterns. This molecular arrangement may influence its metabolism, receptor binding affinities, and blood-brain barrier permeability. Despite its potential significance, current scientific literature reveals a substantial knowledge gap regarding efficient synthetic routes, comprehensive characterization methodologies, and detailed pharmacological profiles for 4-HTP. This deficiency stands in stark contrast to the well-documented biosynthesis, analysis, and application of 5-HTP, which is known to play crucial roles in neurological and physiological functions including sleep, appetite, pain perception, and mood regulation [2] [3].

The challenges in 4-HTP research primarily revolve around its limited natural abundance and the technical complexity of its synthesis and purification. Unlike 5-HTP, which can be commercially extracted from Griffonia simplicifolia seeds containing up to 20% 5-HTP by weight [4] [5], no similar natural source exists for 4-HTP. Furthermore, conventional chemical synthesis approaches often suffer from low regioselectivity, resulting in mixtures of hydroxy-tryptophan isomers that are difficult to separate. Consequently, researchers require specialized protocols for the synthesis, purification, and characterization of 4-HTP to advance understanding of its properties and potential applications.

Biosynthesis and Metabolic Engineering

Native Biosynthetic Pathways

The biosynthesis of hydroxytryptophans in biological systems primarily occurs through enzymatic hydroxylation of the tryptophan indole ring. While the pathway for 5-HTP biosynthesis has been extensively characterized in both mammalian and bacterial systems, the specific enzymatic routes to 4-HTP remain less defined. In mammals, tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-HTP using molecular oxygen (O₂) as an oxidizing agent and requiring tetrahydrobiopterin (BH₄) and Fe²⁺ as cofactor and prosthetic group, respectively [6] [5]. Two TPH isoforms exist—TPH1 predominantly expressed in peripheral tissues and TPH2 primarily found in the central nervous system—both representing potential starting points for engineering 4-HTP production [7].

Recent research has revealed that bacteria employ fundamentally different mechanisms for tryptophan hydroxylation. A novel class of tryptophan hydroxylases has been identified that utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety [8]. This mechanism is "mechanistically distinct from their animal counterparts from the nonheme iron enzyme family" [8]. Through genome mining, researchers have identified bacterial enzymes capable of hydroxylating the tryptophan indole ring at alternative positions, suggesting potential biological routes to 4-HTP that could be harnessed for biosynthesis [8].

Metabolic Engineering Strategies

Advanced metabolic engineering approaches have enabled significant progress in hydroxytryptophan production, primarily focused on 5-HTP but providing valuable frameworks that could be adapted for 4-HTP synthesis. These strategies typically involve the construction of specialized microbial chassis with engineered pathways for optimized precursor supply, cofactor regeneration, and product accumulation. The most successful approaches have implemented several key engineering principles:

Precursor pathway enhancement: Engineering tryptophan-overproducing microbial strains serves as the foundation for efficient hydroxytryptophan production. Researchers have constructed E. coli TRP1, an L-tryptophan-accumulating strain, by systematically blocking the tryptophan degradation pathway (ΔtnаA), branching pathways (ΔpheA, ΔtyrA), and feedback repression systems (ΔtrpR, ΔtrpL) [6].

Cofactor system engineering: The regeneration of biopterin cofactors (BH₄ or MH₄) represents a critical challenge in aromatic amino acid hydroxylation. Successful systems have coupled hydroxylation modules with efficient cofactor regeneration systems, such as the CvPCD-EcFolM system for MH₄ regeneration [6].

Product efflux optimization: Enhancing cellular export of hydroxytryptophan can mitigate feedback inhibition and toxicity. This has been achieved through promoter engineering upstream of efflux transporters like YddG [6].

Enzyme engineering: Protein engineering of hydroxylases has dramatically improved catalytic efficiency and regioselectivity. Structure-guided mutagenesis based on molecular dynamics simulations of enzyme-substrate complexes has yielded variants with significantly enhanced activity [6].

Table 1: Key Metabolic Engineering Strategies for Hydroxytryptophan Production

| Engineering Target | Specific Modification | Effect | Reference |

|---|---|---|---|

| Tryptophan Accumulation | ΔtnaA, ΔpheA, ΔtyrA, ΔtrpR, ΔtrpL | Increased intracellular L-tryptophan availability | [6] |

| Hydroxylase Activity | XcPAHL98I/A129K/W179F mutant (XC4) | Enhanced conversion of L-Trp to hydroxytryptophan | [6] |

| Cofactor Regeneration | CvPCD-EcFolM system | Improved MH₄ regeneration for sustained hydroxylation | [6] |

| Product Efflux | Ptrc-yddG expression | Enhanced hydroxytryptophan export | [6] |

| Cofactor Supply | Ptrc-folM, Ptrc-folE, Ptrc-folX | Increased MH₄ availability | [6] |

Hydroxylation Module Engineering

The hydroxylation module represents the core catalytic component in hydroxytryptophan biosynthesis. While tryptophan hydroxylases (TPHs) represent the natural catalysts for this reaction, engineered phenylalanine hydroxylases (PAHs) have demonstrated remarkable efficiency in biocatalytic applications. Lin et al. developed a mutant phenylalanine hydroxylase from Xanthomonas campestris (XcPAHW179F) that exhibited a 17.4-fold increase in activity toward L-tryptophan compared to the wild-type enzyme [6]. Further protein engineering based on molecular dynamics simulations of the enzyme-substrate complex yielded a triple mutant XcPAHL98I/A129K/W179F (designated XC4) that enabled production of 319.4 mg/L 5-HTP in engineered E. coli strains [6].

The most advanced reported strain (TRP5-XC4) incorporates this engineered hydroxylase along with comprehensive metabolic engineering, achieving remarkable production levels of 13.9 g/L hydroxytryptophan in 5 L fed-batch fermentation with a space-time yield of 0.29 g/L/h [6]. This represents the highest production and productivity record reported for hydroxytryptophan biosynthesis and provides a benchmark for future 4-HTP production efforts. The demonstrated ability to engineer regioselectivity in bacterial hydroxylases [8] suggests that similar approaches could be applied to develop specific 4-HTP production systems.

Chemical Synthesis Approaches

Conventional Synthetic Routes

The chemical synthesis of hydroxytryptophans presents significant challenges due to the reactivity of the indole ring and the need for regioselective hydroxylation. Traditional approaches to 5-HTP synthesis have typically involved multi-step routes starting from substituted indole derivatives. One common method utilizes 5-bromoindole and 3-bromo-2-(hydroxyimino) propionic ester as starting materials, proceeding through Michael addition, reduction, hydrolysis, and resolution steps [6] [5]. However, these conventional routes generally suffer from limitations including low overall yields (typically less than 30%), complex purification requirements, and the use of hazardous reagents [6] [5].

An alternative synthetic approach described in patent literature involves the use of Raney-Ni and ZnO catalysts in an autoclave reaction system with tryptophan, glycolic acid, and hydrochloric acid, followed by filtration, chromatography, and cooling crystallization [5]. Another method developed by Wenhui et al. employs methyl (ethyl) esterification of L-tryptophan to form tryptophan methyl (ethyl) ester hydrochloride, followed by desalting, acetylation, redox, deacetylation, and crystallization steps, achieving a final product purity of 99.2% with an overall yield of 45% [5]. While these yields represent improvements over earlier approaches, they remain suboptimal for large-scale production.

Recent Advances and Methodologies

Recent innovations in chemical synthesis have focused on improving regioselectivity and environmental sustainability. Advances in catalytic systems and reaction engineering have enabled more direct routes to hydroxytryptophan derivatives. Particularly promising are methodologies inspired by recently discovered bacterial heme-dependent enzymes that catalyze tryptophan hydroxylation through distinct mechanisms from mammalian systems [8]. These biological catalysts offer potential as biocatalytic tools for chemoenzymatic synthesis.

The development of protective group strategies that minimize side reactions at reactive positions on the indole ring has also progressed. Selective protection of the 5-position while enabling functionalization at the 4-position represents a particular challenge that must be addressed for efficient 4-HTP synthesis. Additionally, green chemistry approaches utilizing aqueous reaction media and biodegradable catalysts are increasingly being explored to reduce the environmental impact of hydroxytryptophan synthesis.

Table 2: Comparison of Hydroxytryptophan Production Methods

| Production Method | Key Features | Advantages | Limitations | Overall Yield |

|---|---|---|---|---|

| Natural Extraction | Extraction from Griffonia simplicifolia seeds | Natural source, established process | Limited raw materials, high cost | 6-20% of seed weight [5] |

| Chemical Synthesis | Multi-step organic synthesis | No biological constraints, controllable | Low yield, poor regioselectivity, environmental concerns | <30-45% [6] [5] |

| Microbial Biosynthesis | Engineered microorganisms | Sustainable, renewable feedstocks, mild conditions | Complex engineering, cofactor requirements | Up to 13.9 g/L in fermentation [6] |

Analytical Characterization Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the most widely employed method for the quantification and purification of hydroxytryptophans from both synthetic and biological sources. Established HPLC protocols for 5-HTP analysis can be adapted for 4-HTP characterization with appropriate modifications to account for differences in polarity and retention behavior. Typical HPLC conditions for hydroxytryptophan analysis include:

- Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)

- Mobile phase: Gradient system with aqueous trifluoroacetic acid (0.1%) and acetonitrile

- Flow rate: 1.0 mL/min

- Detection: UV-Vis detection at 220-280 nm or fluorescence detection (excitation 225 nm, emission 350 nm)

- Temperature: 25-30°C

Ultrafiltration membrane separation technology has been successfully applied to hydroxytryptophan purification, achieving transfer rates of 83.5% and final purity of 90.5% [5]. For analytical quantification, methods must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines, with particular attention to separation from structurally similar compounds including tryptophan, 5-HTP, 6-HTP, and 7-HTP isomers.

Spectroscopic and Mass Spectrometric Analysis

Structural characterization of 4-HTP requires a comprehensive analytical approach combining multiple techniques to confirm molecular identity and purity. The following methods provide complementary information:

Mass spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive ion mode typically produces a protonated molecular ion [M+H]+ at m/z 221 for 4-HTP. Tandem mass spectrometry fragments can distinguish positional isomers through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass confirmation with accuracy typically <5 ppm.

Nuclear magnetic resonance (NMR): Comprehensive 1D and 2D NMR analysis (1H, 13C, COSY, HSQC, HMBC) establishes molecular structure and identifies the specific substitution pattern on the indole ring. Key diagnostic signals include chemical shifts of indole protons and carbons, J-coupling constants, and through-space correlations.

UV-Vis spectroscopy: Hydroxytryptophans exhibit characteristic absorption spectra with λmax around 220-230 nm and 270-280 nm, with subtle shifts depending on the substitution position that can help distinguish isomers.

Fourier-transform infrared spectroscopy (FTIR): Provides information about functional groups through characteristic absorption bands including O-H stretch (3200-3600 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), and carbonyl stretch (1650-1750 cm⁻¹).

Experimental Protocols

Biosynthesis Protocol for this compound

This protocol describes the production of this compound using engineered E. coli strains, adapted from recently published high-yield 5-HTP production systems [6].

Materials and Equipment

- E. coli TRP5-XC4 strain or equivalent [6]

- LB medium and M9 minimal medium

- Kanamycin (50 μg/mL) and chloramphenicol (34 μg/mL)

- L-tryptophan

- IPTG (isopropyl β-D-1-thiogalactopyranoside)

- Centrifuge, shaker incubator, HPLC system

- Acetonitrile (HPLC grade), trifluoroacetic acid (TFA)

Procedure

Strain preparation: Inoculate E. coli TRP5-XC4 from glycerol stock into 5 mL LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

Seed culture preparation: Transfer 1 mL of overnight culture to 50 mL fresh LB medium with antibiotics in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm until OD600 reaches 0.6-0.8.

Production induction: Add IPTG to a final concentration of 0.1 mM and L-tryptophan to 2 g/L. Continue incubation at 25°C with shaking at 180 rpm for 48 hours.

Product extraction: Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes. Resuspend cell pellet in 5 mL of extraction solvent (methanol:water, 1:1 v/v) and disrupt by sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest). Centrifuge at 12,000 × g for 15 minutes to remove cell debris.

Sample analysis: Filter supernatant through 0.22 μm membrane and analyze by HPLC.

Analytical Method for 4-HTP Quantification

This method describes the quantification of 4-HTP in fermentation broth using HPLC with UV detection.

Chromatographic Conditions

- Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)

- Mobile phase: A) 0.1% TFA in water; B) 0.1% TFA in acetonitrile

- Gradient program: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-90% B; 30-35 min: 90% B; 35-40 min: 90-5% B

- Flow rate: 1.0 mL/min

- Column temperature: 30°C

- Detection: UV at 275 nm

- Injection volume: 10-20 μL

Calibration Standard Preparation

- Prepare stock solution of authentic 4-HTP standard (1 mg/mL) in mobile phase A.

- Prepare calibration standards in the range of 0.1-100 μg/mL by serial dilution.

- Inject each standard in triplicate and plot peak area versus concentration to generate calibration curve.

Applications and Future Perspectives

Pharmacological Potential

The pharmacological profile of 4-HTP remains incompletely characterized but shows significant promise based on early studies and structural similarities to 5-HTP. Research from the 1960s indicated that 4-hydroxytryptamine and 4-HTP possess "similar pharmacological effects" to their 5-hydroxy counterparts, though generally "less intense but more durable" [1]. This prolonged activity profile suggests potential therapeutic advantages for conditions requiring sustained serotonin modulation. The structural differences at the molecular level likely influence receptor binding kinetics, metabolic stability, and distribution patterns, potentially resulting in differentiated efficacy and safety profiles compared to 5-HTP.

The therapeutic applications of 5-HTP provide insight into potential areas for 4-HTP investigation. 5-HTP has demonstrated efficacy in clinical studies for depression, with some trials showing improvement comparable to conventional antidepressants [2] [3] [4]. Additional research has explored 5-HTP applications for sleep disorders, chronic headaches, fibromyalgia, and appetite suppression [2] [3] [4]. The structural analogy suggests that 4-HTP might share some of these applications while potentially offering differentiated benefits such as reduced side effects or improved bioavailability. However, dedicated studies are required to validate these possibilities and establish evidence-based applications for 4-HTP.

Research Applications and Future Directions

Chemical biology and neuroscience research represent promising near-term applications for 4-HTP. As a molecular tool, 4-HTP can help elucidate structure-activity relationships in serotonin receptor binding and transport mechanisms. The differential metabolism and pharmacokinetics of 4-HTP compared to 5-HTP may provide insights into the specificity of enzymatic processes in serotonin biosynthesis and regulation. Additionally, 4-HTP could serve as a precursor for novel synthetic analogs with tailored properties for specific research applications.

Future research priorities for 4-HTP should include:

- Enzyme engineering: Discovery and engineering of hydroxylases with 4-regioselectivity for efficient biocatalytic production [6] [8]

- Pharmacological profiling: Comprehensive in vitro and in vivo characterization of receptor binding, pharmacokinetics, and therapeutic efficacy

- Process optimization: Development of cost-effective and scalable production methods to enable commercial application

- Formulation development: Design of delivery systems that optimize stability, bioavailability, and targeting

The continuing advancement of synthetic biology and metabolic engineering approaches promises to address current production challenges, potentially enabling sufficient 4-HTP supply for comprehensive pharmacological evaluation and eventual clinical application [6] [5]. As these methodologies mature, 4-HTP may emerge as a valuable research tool and potentially as a therapeutic agent in its own right, expanding the arsenal of serotonin-related compounds available for scientific and clinical application.

References

- 1. actions of Pharmacological -hydroxytryptamine and... 4 [link.springer.com]

- 2. 5- hydroxytryptophan Uses, Side Effects & Warnings [drugs.com]

- 3. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing... [webmd.com]

- 4. Oxitriptan Uses, Benefits & Dosage [drugs.com]

- 5. Frontiers | Advances in the Microbial Synthesis of... [frontiersin.org]

- 6. Engineered phenylalanine hydroxylase coupled with an effective... [bioresourcesbioprocessing.springeropen.com]

- 7. of the human tryptophan hydroxylase isoforms Characterization [orbit.dtu.dk]

- 8. biosynthesis by... | Nature Chemical Hydroxytryptophan Biology [nature.com]

4-Hydroxytryptophan extraction and purification protocols

Plant-Based Extraction Protocol for 5-HTP

The following detailed method, adapted from a patent, describes how to extract 5-HTP from Griffonia simplicifolia seeds [1]. This can serve as a useful reference for researchers.

Materials and Method

- Raw Material: Seeds of Griffonia simplicifolia.

- Equipment: Equipment for extraction, filtration, ultrafiltration, concentration, and crystallization.

Step-by-Step Procedure

- Grinding: Grind the Griffonia seeds into a powder.

- Water Extraction: Extract the powdered seeds with hot water at a temperature between 50°C and 90°C.

- Filtration: Filter the extraction solution to remove solid residues.

- Ultrafiltration: Purify the filtrate using an ultrafiltration membrane.

- Concentration: Concentrate the ultrafiltrate under reduced pressure.

- Crystallization: Allow 5-HTP to crystallize out of the concentrated solution. The crystals can be further purified by recrystallization with water or an organic solvent like methanol or ethanol [1].

This process is noted for avoiding the use of organic solvents, which makes it more environmentally friendly [1].

Alternative Production Method

Beyond plant extraction, microbial production presents a promising alternative. One study established a two-step fermentation process using engineered E. coli to produce 5-HTP from glucose, achieving a high yield of 962 ± 58 mg/L [2]. In this process:

- Step 1: A specialized strain of E. coli converts glucose into 5-HTP.

- Step 2: The 5-HTP is separated and a different engineered E. coli strain converts it into serotonin [2].

Analytical Method for Detection and Quantification

For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique. The table below summarizes a validated method for tryptophan and its metabolites, including 5-Hydroxytryptophan [3].

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Derivatization Agent | o-Phthaldialdehyde (OPA), in-line pre-column |

| Reaction Time | 1 minute at room temperature |

| Detection Method | Dual-channel fluorescence detection |

| Detection Channels | Channel A: Ex 270 nm / Em 350 nm; Channel B: Ex 340 nm / Em 450 nm |

| Injection Volume | 5 μL |

| Limit of Detection (LOD) | 150 fmol per injection (or 30 pmol/mL) |

| Total Run Time | 55 minutes per sample |

This method is rapid, sensitive, and suitable for analyzing biological samples [3].

Understanding LOD and LOQ In analytical chemistry, the Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [4]. For HPLC methods, LOD is typically based on a signal-to-noise ratio of 3:1, and LOQ on a ratio of 10:1 [5].

Metabolic Pathways of Tryptophan

Understanding the position of 4-Hydroxytryptophan and 5-Hydroxytryptophan in the broader context of tryptophan metabolism is helpful. The following diagram illustrates the primary metabolic pathways.

Diagram: Primary metabolic fates of tryptophan. 5-Hydroxytryptophan is a direct precursor in the serotonin pathway [6] [2]. The 4-hydroxy isomer and the kynurenine and indole pathways represent other significant metabolic routes [6] [7]. IDO/TDO are key rate-limiting enzymes.

Important Limitations and Future Research

A key finding of this search is the distinct lack of specific information on This compound compared to its isomer 5-HTP.

- The provided extraction protocol and microbial production data are for 5-HTP [1] [2].

- While an HPLC analysis method is available, it is validated for 5-Hydroxytryptophan, and its performance for the 4-hydroxy isomer would need to be confirmed experimentally [3].

- The biological roles and metabolic pathways are well-described for 5-HTP, but the significance and functions of this compound are less clear from the available literature [6].

Conclusions and Recommendations for Researchers

For researchers interested in this compound specifically, the current information gap indicates a significant area for further investigation. You may consider:

- Adapting Existing Protocols: The extraction and analytical methods for 5-HTP [3] [1] could serve as a starting point for developing a dedicated protocol for the 4-hydroxy isomer.

- Exploring Microbial Synthesis: The successful engineering of E. coli for 5-HTP production [2] suggests a promising alternative route that could potentially be adapted to produce 4-HTP with different enzymes.

- Focusing on Distinction: Future work should clearly distinguish between these two isomers in terms of their sourcing, metabolic roles, and analytical detection.

References

- 1. CN102219726A - Method for extracting ... - Google Patents [patents.google.com]

- 2. Synthetic pathways and processes for effective production of... [jbioleng.biomedcentral.com]

- 3. Analysis of Tryptophan and Its Metabolites by High - Performance ... [pubmed.ncbi.nlm.nih.gov]

- 4. Blank, Limit and of - PMC Limit of Detection Limit of Quantitation [pmc.ncbi.nlm.nih.gov]

- 5. (LOD) and Limit ( of ) in... Detection Limit of Quantitation LOQ [pharmaspecialists.com]

- 6. Molecular mechanisms and therapeutic significance of Tryptophan... [molecular-cancer.biomedcentral.com]

- 7. - 4 (CHEBI:70772) hydroxytryptophan [ebi.ac.uk]

4-Hydroxytryptophan stability in storage and solution

Available Information on 4-Hydroxytryptophan

A 1960 research paper identifies this compound (4-HT) as a compound with pharmacological effects similar to the more common 5-HTP, though generally less intense but longer-lasting [1]. This is the only direct reference to the compound in the search results.

Detailed data on degradation kinetics, optimal storage conditions (pH, temperature, light sensitivity), or specific analytical methods for this compound were not available in the search results.

A Framework for Stability Assessment

In the absence of specific data, you can establish stability protocols by adapting standard pharmaceutical practices. The workflow below outlines a systematic strategy for characterizing the stability of this compound.

Diagram: A Systematic Workflow for Drug Stability Studies

Proposed Experimental Protocol

You can build your study using these established methodologies:

Stress Studies and Forced Degradation: Subject this compound to various stress conditions to identify degradation pathways [2].

- Hydrolytic Degradation: Dissolve the compound in buffers covering a range of pH values (e.g., pH 1-10) and store at elevated temperatures (e.g., 60-80°C).

- Oxidative Degradation: Use oxidizing agents like tert-Butylhydroperoxide (TBHP), which is effective for oxidizing tryptophan residues in proteins [3].

- Thermal Degradation: Study the solid state and solution state at multiple temperatures.

- Photolytic Degradation: Expose solid and solution samples to UV and visible light.

Analytical Methods for Monitoring Stability:

- Primary Technique: HPLC with UV/Vis Detection. This is a standard technique for quantifying drug concentration and detecting degradants [2]. UV-Vis spectroscopy can also be used for purity checks and quantitation [4].

- Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS). This is critical for identifying the chemical structure of degradation products, as demonstrated in studies of tryptophan oxidation in antibodies [3].

Data Analysis and Kinetic Modeling:

- Determine Reaction Order: Fit concentration-time data to kinetic models (zero-order, first-order, etc.) to find the best fit [2]. The table below outlines the key parameters.

- Calculate Kinetic Parameters: Once the order is established, calculate the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), which is used for shelf-life predictions [2].

| Parameter | Zero-Order | First-Order | Second-Order |

|---|---|---|---|

| Rate Law | ( r = k_0 ) | ( r = k_1[A] ) | ( r = k_2[A]^2 ) |

| Integrated Equation | ( [A]_t = [A]_0 - k_0 t ) | ( \ln[A]_t = \ln[A]_0 - k_1 t ) | ( \frac{1}{[A]_t} = \frac{1}{[A]_0} + k_2 t ) |

| Half-Life (t₁/₂) | ( t_{1/2} = \frac{[A]_0}{2k_0} ) | ( t_{1/2} = \frac{\ln(2)}{k_1} ) | ( t_{1/2} = \frac{1}{k_2[A]_0} ) |

| Shelf-Life (t₉₀) | ( t_{90} = \frac{0.1[A]_0}{k_0} ) | ( t_{90} = \frac{0.105}{k_1} ) | ( t_{90} = \frac{0.11}{k_2[A]_0} ) |

| Common in... | Suspensions, solid dosages | Most drug solutions | Reactions with two reactants |

Recommendations for Next Steps

To proceed with your application notes, I suggest the following: